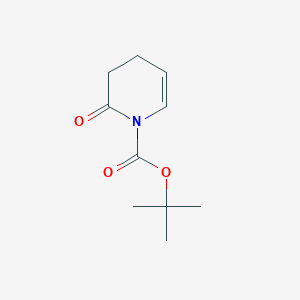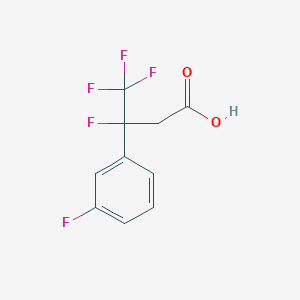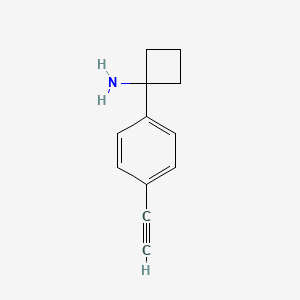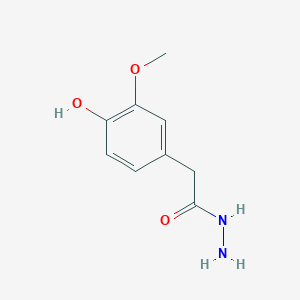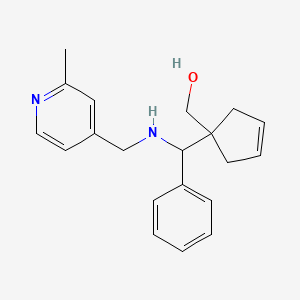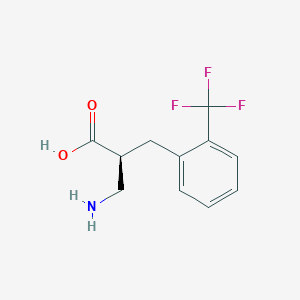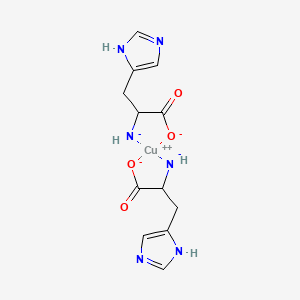
Bis(L-histidinato)copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(L-histidinato)copper is a physiologically important compound, often referred to as Cu(L-His)₂. It is a coordination complex where copper(II) ions are chelated by two L-histidine molecules. This compound plays a significant role in biological systems, particularly in the transport and regulation of copper ions in the human body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(L-histidinato)copper typically involves the reaction of copper(II) salts with L-histidine in an aqueous solution. The reaction is usually carried out at a neutral to slightly alkaline pH to ensure the deprotonation of the histidine amino group, which facilitates the coordination to the copper ion. The reaction can be represented as follows:
Cu2++2L-His→Cu(L-His)2
Industrial Production Methods
化学反应分析
Types of Reactions
Bis(L-histidinato)copper undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion in the complex can participate in redox reactions, cycling between Cu(II) and Cu(I) states.
Substitution Reactions: The histidine ligands can be replaced by other ligands under certain conditions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid and oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by adding competing ligands such as EDTA or other amino acids.
Major Products
Oxidation-Reduction: The major products depend on the specific redox conditions but can include Cu(I) complexes or free copper ions.
Substitution: The products include new copper complexes with the substituting ligands.
科学研究应用
Bis(L-histidinato)copper has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study copper coordination chemistry and redox behavior.
Biology: Investigated for its role in copper transport and metabolism in biological systems.
Medicine: Explored for potential therapeutic applications, including the treatment of copper-related disorders such as Menkes disease.
Industry: Utilized in the development of copper-based catalysts and materials.
作用机制
The mechanism of action of Bis(L-histidinato)copper involves its ability to bind and transport copper ions. The L-histidine ligands provide a stable chelation environment, allowing the copper ion to participate in various biochemical processes. The complex can interact with proteins and enzymes, facilitating electron transfer and redox reactions essential for cellular functions .
相似化合物的比较
Similar Compounds
Bis(L-cysteinato)copper: Another copper-amino acid complex with similar coordination properties.
Bis(L-methioninato)copper: A complex where copper is chelated by L-methionine, exhibiting different redox behavior.
Uniqueness
Bis(L-histidinato)copper is unique due to the specific coordination environment provided by L-histidine, which includes both imidazole and amino groups. This dual coordination mode offers enhanced stability and reactivity compared to other copper-amino acid complexes .
属性
分子式 |
C12H14CuN6O4-2 |
|---|---|
分子量 |
369.82 g/mol |
IUPAC 名称 |
copper;2-azanidyl-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H8N3O2.Cu/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5,7H,1H2,(H,8,9)(H,10,11);/q2*-1;+2/p-2 |
InChI 键 |
FRGUKNIQCSBUQK-UHFFFAOYSA-L |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)[O-])[NH-].C1=C(NC=N1)CC(C(=O)[O-])[NH-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


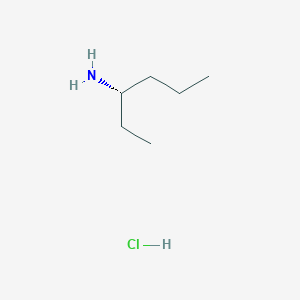
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)
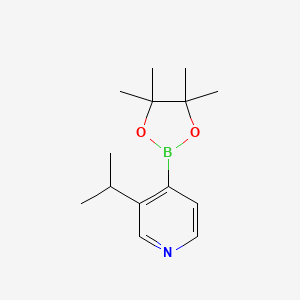
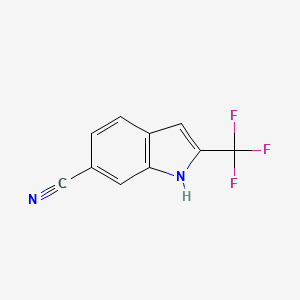
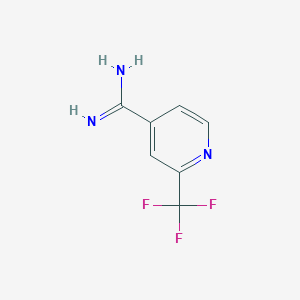
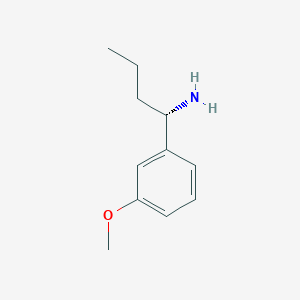
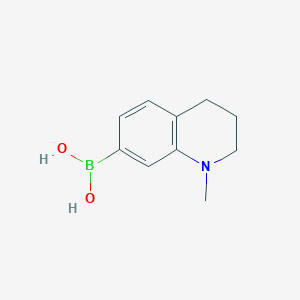
![4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)
